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Compound of Interest

Compound Name: Mit-pzr

Cat. No.: B15556623 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance for experiments involving the protein PZR (Protein

Zero Related), also known as MPZL1. Here, you will find troubleshooting guides, frequently

asked questions, and detailed experimental protocols to ensure the accuracy and

reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is PZR?

PZR, or Protein Zero Related (also known as MPZL1), is a type I transmembrane glycoprotein

and a member of the immunoglobulin superfamily (IgSF).[1] It shares sequence homology with

the myelin P0 protein (MPZ) but has distinct functional roles.[1] PZR is involved in cell-cell

adhesion, motility, and serves as a key signaling hub.[1]

Q2: What are the key functions of PZR in cellular signaling?

PZR acts as a receptor for the plant lectin concanavalin A (ConA) and is a regulator of SH2

domain-containing protein tyrosine phosphatase-2 (SHP-2) and Src family kinases.[1] Upon

binding of a ligand like ConA, c-Src is activated, leading to the autophosphorylation of PZR.

This phosphorylation event then facilitates the recruitment of SHP-2.[1][2] The intracellular

domain of PZR contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that are

crucial for these interactions.[1]
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Q3: In which cellular compartments is PZR typically localized?

PZR is predominantly found at the cell surface, consistent with its role as a transmembrane

receptor.[2] It is often localized at cell-cell contact sites and in domains associated with cell

migration.[1]

Q4: What are the different isoforms of PZR?

PZR undergoes alternative splicing to produce three isoforms: PZR, PZRa, and PZRb. These

isoforms exhibit tissue-specific expression patterns.[1]

Troubleshooting Guides
Problem: Low or no PZR tyrosine phosphorylation signal upon stimulation.

Possible Cause 1: Ineffective Stimulant.

Solution: If using Concanavalin A (ConA) as a stimulant, ensure its biological activity.

Prepare fresh solutions and use a concentration range (e.g., 25-100 µg/mL) to determine

the optimal concentration for your cell line.

Possible Cause 2: Suboptimal Stimulation Time.

Solution: Perform a time-course experiment to identify the peak of PZR phosphorylation.

Phosphorylation can be transient, so testing various time points (e.g., 0, 5, 15, 30, 60

minutes) is recommended.

Possible Cause 3: Low PZR expression in the cell line.

Solution: Verify PZR expression levels in your chosen cell line by Western blot or qPCR. If

expression is low, consider using a cell line known to have higher PZR expression (e.g.,

HT-1080, HeLa) or transiently overexpressing a tagged version of PZR.[2]

Possible Cause 4: Issues with antibody performance.

Solution: Ensure the primary antibody for detecting phosphorylated tyrosine (p-Tyr) and

the PZR-specific antibody for immunoprecipitation or blotting are validated for the

application. Run appropriate positive and negative controls.
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Problem: High background in immunoprecipitation (IP) - Western blot experiments.

Possible Cause 1: Non-specific binding to beads.

Solution: Pre-clear your cell lysate with beads (e.g., Protein A/G agarose) before adding

the primary antibody. Increase the number and duration of washes after antibody

incubation.

Possible Cause 2: Antibody cross-reactivity.

Solution: Use a highly specific monoclonal antibody for IP. Ensure the antibody has been

validated for IP applications. Including an isotype control antibody is a critical negative

control.

Experimental Protocols
Protocol 1: Immunoprecipitation of PZR and Detection of
Tyrosine Phosphorylation
This protocol describes the immunoprecipitation of PZR from cell lysates followed by Western

blot analysis to detect its tyrosine phosphorylation status upon stimulation.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Anti-PZR antibody (for IP)

Anti-phosphotyrosine (p-Tyr) antibody (for Western blot)

Protein A/G agarose beads

Stimulant (e.g., Concanavalin A)

Wash buffer (e.g., PBS with 0.1% Tween-20)

SDS-PAGE gels and transfer system
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Western blot detection reagents

Procedure:

Cell Culture and Stimulation: Plate cells and grow to 80-90% confluency. Starve cells in

serum-free media for 4-6 hours. Treat cells with the desired concentration of stimulant (e.g.,

ConA) for the determined optimal time.

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing

protease and phosphatase inhibitors.

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell

debris. Transfer the supernatant to a new tube.

Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C

with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

Immunoprecipitation: Add the anti-PZR antibody to the pre-cleared lysate and incubate for 2-

4 hours or overnight at 4°C.

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 1-2 hours

at 4°C with gentle rotation.

Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold wash buffer.

Elution: Elute the protein from the beads by adding 2x SDS-PAGE sample buffer and boiling

for 5-10 minutes.

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF

membrane, and probe with an anti-phosphotyrosine antibody. Subsequently, you can strip

the membrane and re-probe with an anti-PZR antibody to confirm the presence of the

protein.

Quantitative Data Summary
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Parameter Value Cell Line(s) Reference

ConA Concentration

for PZR

Phosphorylation

25 - 100 µg/mL Various [2]

PZR Interaction

Partner
c-Src Various [2]

PZR Interaction

Partner
SHP-2 Various [1][2]

Inhibitor of PZR

Phosphorylation

PP1 (Src family

kinase inhibitor)
Various [2]
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Caption: PZR signaling cascade initiated by Concanavalin A binding.

Experimental Workflow for PZR Phosphorylation
Analysis
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Experimental Protocol

Key Controls
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Caption: Workflow for analyzing PZR tyrosine phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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